molecular formula C22H18Cl2FNO3 B8650705 Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Cat. No. B8650705
M. Wt: 434.3 g/mol
InChI Key: WGOSUQFHQDEFND-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

Ethyl 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (108 mg, 0.25 mmol) was dissolved in 3 ml of ethanol and 1 ml of water. Sodium hydroxide (4 equivalents) was added. The mixture was stirred at 60° C. until TLC showed no more SM (starting material) (˜2 hours). The reaction mixture was cooled down and extracted with ethyl acetate (3×). Dried over MgSO4. Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}-phenyl)methyl]-2-pyridinecarboxylate was obtained as a white solid (94 mg).
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=2[F:29])=[C:6]([CH2:8][C:9]2[N:14]=[C:13]([C:15]([O:17]CC)=[O:16])[CH:12]=[CH:11][CH:10]=2)[CH:7]=1.[OH-].[Na+:31]>C(O)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=2[F:29])=[C:6]([CH2:8][C:9]2[N:14]=[C:13]([C:15]([O-:17])=[O:16])[CH:12]=[CH:11][CH:10]=2)[CH:7]=1.[Na+:31] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)OCC)OCC1=C(C=C(C=C1)Cl)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
no more SM (starting material) (˜2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)[O-])OCC1=C(C=C(C=C1)Cl)F.[Na+]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.